(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20359313
InChI: InChI=1S/C9H11F2N/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,9H,12H2,1H3/t6-/m1/s1
SMILES:
Molecular Formula: C9H11F2N
Molecular Weight: 171.19 g/mol

(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine

CAS No.:

Cat. No.: VC20359313

Molecular Formula: C9H11F2N

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine -

Specification

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
IUPAC Name (1R)-1-[4-(difluoromethyl)phenyl]ethanamine
Standard InChI InChI=1S/C9H11F2N/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,9H,12H2,1H3/t6-/m1/s1
Standard InChI Key XUJSGSIZSYFAPN-ZCFIWIBFSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)C(F)F)N
Canonical SMILES CC(C1=CC=C(C=C1)C(F)F)N

Introduction

(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine is a chiral organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further linked to an ethylamine moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and reactivity. The chemical formula for this compound is not explicitly provided in the available literature, but its molecular weight is approximately 173.19 g/mol.

Synthesis Methods

The synthesis of (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine can be achieved through various methods, although specific details on these methods are not widely documented in reliable sources. Generally, the synthesis of such compounds involves multiple steps, including the formation of the difluoromethyl group and the attachment of the ethylamine moiety to the phenyl ring.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. The presence of the difluoromethyl group enhances its lipophilicity, which can influence binding affinity and selectivity to biological targets such as neurotransmitter receptors or enzymes. Research suggests that compounds with similar structures may exhibit activity at monoamine transporters, potentially affecting neurotransmitter levels in the brain.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential for developing pharmaceuticals targeting specific biological pathways
Neurotransmitter ModulationMay affect neurotransmitter levels by interacting with monoamine transporters
Materials ScienceUnique structural properties and reactivity

Biological Activity and Mechanism of Action

The mechanism of action for (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine primarily involves its interaction with biological targets. The difluoromethyl group enhances lipophilicity, which can influence binding affinity and selectivity. Further research is needed to fully understand its biological activity and potential therapeutic effects.

Biological Activity Table

Biological ActivityDescription
Interaction with Biological TargetsPotential for binding to neurotransmitter receptors or enzymes
Neurotransmitter ModulationMay affect neurotransmitter levels in the brain

Comparison with Similar Compounds

Several compounds share structural similarities with (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine, including those with trifluoromethyl or fluoromethyl groups attached to phenyl rings. These compounds may exhibit different biological activities and chemical properties due to variations in their substituents.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
4-(Fluoromethyl)phenyl ethylamineSimilar phenyl and ethylamine structureContains only one fluorine atom
1-[4-(Trifluoromethyl)phenyl]ethanamineTrifluoromethyl group instead of difluoromethylIncreased lipophilicity
2-Amino-5-(difluoromethyl)benzeneAmine at different positionDifferent substitution pattern

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